3-(5-Chlorofuran-2-yl)prop-2-enoic acid
Description
3-(5-Chlorofuran-2-yl)prop-2-enoic acid is a chlorinated furan derivative featuring a propenoic acid moiety. The chlorine atom at the 5-position of the furan ring likely influences electronic properties, solubility, and reactivity. Such compounds are of interest in medicinal chemistry and materials science due to their conjugated systems and functional groups, which enable diverse interactions.
Properties
Molecular Formula |
C7H5ClO3 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
3-(5-chlorofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) |
InChI Key |
RVLDLKQBAJBUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorofuran with acrylate derivatives under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid group to a saturated carboxylic acid.
Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted furans .
Scientific Research Applications
3-(5-Chlorofuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated furan ring and the propenoic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular responses .
Comparison with Similar Compounds
Substituent Effects on Furan and Phenyl Rings
(a) Halogenated Analogs
- Bromo-substituted analog: (2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid (C₇H₅BrO₃, molar mass 229.02 g/mol) replaces chlorine with bromine. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic substitution reactivity but enhance lipophilicity. This could influence bioavailability in pharmaceutical contexts.
- Chloro-trifluoromethyl-phenyl analog: 3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propionic acid introduces a trifluoromethyl group, a strong electron-withdrawing substituent. This enhances acidity of the propenoic acid group and may improve binding affinity in enzyme inhibition studies.
(b) Functional Group Modifications
- Methoxycarbonyl-methyl analog: 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid (C₁₀H₁₀O₅, molar mass 210.18 g/mol) incorporates ester and methyl groups. The methoxycarbonyl group increases steric bulk and may reduce aqueous solubility, while the ester functionality offers synthetic versatility for further derivatization.
- Amino-substituted analog: 3-(4-Aminophenyl)prop-2-enoic acid (from Tibetan medicinal plant studies) features an amino group on the phenyl ring.
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 3-(5-Chlorofuran-2-yl)prop-2-enoic acid | C₇H₅ClO₃ | 172.57 | 5-Cl on furan | Moderate acidity, planar structure |
| (2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid | C₇H₅BrO₃ | 229.02 | 5-Br on furan | Higher lipophilicity |
| 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid | C₁₀H₁₀O₅ | 210.18 | Methoxycarbonyl, methyl groups | Reduced solubility, ester reactivity |
| 3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propionic acid | C₁₄H₁₀ClF₃NO₃ | 363.68 | CF₃, Cl on phenyl | Enhanced acidity, strong electron withdrawal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
